

# Technical Procurement & Utilization Guide: 3,5-Dimethyl-2-methoxyacetophenone

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## Compound of Interest

**Compound Name:** 3,5-Dimethyl-2-methoxyacetophenone

**CAS No.:** 147623-18-5; 55169-98-7

**Cat. No.:** B2457890

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## Executive Chemical Profile

Compound: **3,5-Dimethyl-2-methoxyacetophenone** CAS Registry Number: 55169-98-7  
Synonyms: 1-(2-methoxy-3,5-dimethylphenyl)ethanone; 2'-Methoxy-3',5'-dimethylacetophenone  
Molecular Formula: C<sub>11</sub>H<sub>14</sub>O<sub>2</sub> Molecular Weight: 178.23 g/mol  
Core Application: Advanced intermediate for pharmaceutical synthesis (e.g., benzofuran derivatives, kinase inhibitor scaffolds).[1]

This compound is a Tier 3 Specialty Intermediate. Unlike commodity solvents or common reagents, it is rarely held in bulk stock by major distributors. Researchers must often choose between high-cost custom synthesis procurement or in-house preparation from the more available phenolic precursor.[1]

## Market Analysis: Suppliers & Pricing Strategy Supply Chain Reality

Current market data indicates that CAS 55169-98-7 is frequently listed as "Non-Stock" or "Inquire" by Tier 1 vendors (Sigma-Aldrich, Fisher).[1] Immediate availability is typically restricted to specialized building-block vendors (Oakwood, Fluorochem) or custom synthesis houses.

## Comparative Cost Analysis (Research Grade)

The following table contrasts the cost of direct procurement versus the "In-House Synthesis" route using the commercially available precursor, 2'-Hydroxy-3',5'-dimethylacetophenone (CAS 1198-66-9).

Procurement Method	Primary Vendor Types	Estimated Lead Time	Estimated Cost (5g)	Risk Profile
Direct Purchase	Fluorochem, Oakwood, BLD Pharm	2–6 Weeks (Import)	\$450 – \$800+	High (Stock reliability, Batch variability)
In-House Synthesis	TCI, Sigma (for Precursor)	2–3 Days	\$120 – \$180	Low (Control over purity)

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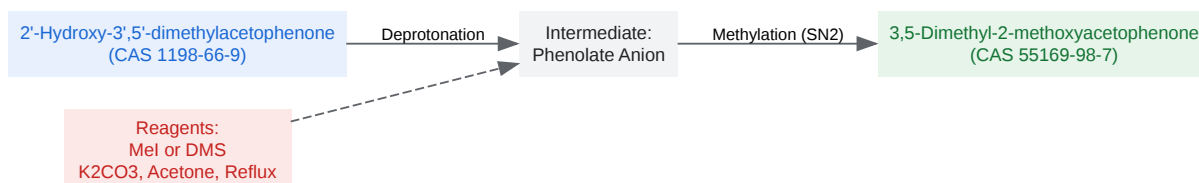
*Strategic Recommendation: For requirements <10g, In-House Synthesis is the superior strategy. It reduces cost by >70% and eliminates lead-time uncertainty.[1] The precursor (CAS 1198-66-9) is a stable, cataloged item often used in fragrance and polymer chemistry.[1]*

## Technical Protocol: In-House Synthesis (The "Make" Option)[1]

This section provides a self-validating protocol to synthesize **3,5-Dimethyl-2-methoxyacetophenone** from 2'-Hydroxy-3',5'-dimethylacetophenone. This O-methylation is robust, high-yielding (>90%), and scalable.[1]

## Reaction Pathway

The synthesis utilizes a standard Williamson ether synthesis or methylation using Dimethyl Sulfate (DMS) or Methyl Iodide (MeI).



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Figure 1: Synthetic pathway for the conversion of the hydroxy-precursor to the target methoxy-ether.

## Step-by-Step Methodology

Reagents:

- Precursor: 2'-Hydroxy-3',5'-dimethylacetophenone (1.0 eq)
- Methylating Agent: Methyl Iodide (1.5 eq) [Alt: Dimethyl Sulfate]
- Base: Potassium Carbonate (anhydrous, 2.0 eq)
- Solvent: Acetone (Reagent Grade) or DMF (for faster rates)

Protocol:

- Setup: Charge a round-bottom flask with 2'-Hydroxy-3',5'-dimethylacetophenone (e.g., 5.0 g, 30.5 mmol) and anhydrous K<sub>2</sub>CO<sub>3</sub> (8.4 g, 61.0 mmol) in Acetone (50 mL).
- Addition: Add Methyl Iodide (2.85 mL, 45.7 mmol) dropwise under stirring. Caution: MeI is toxic and volatile. Work in a fume hood.
- Reflux: Heat the mixture to reflux (approx. 60°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (phenol) will have a lower R<sub>f</sub> and may stain with

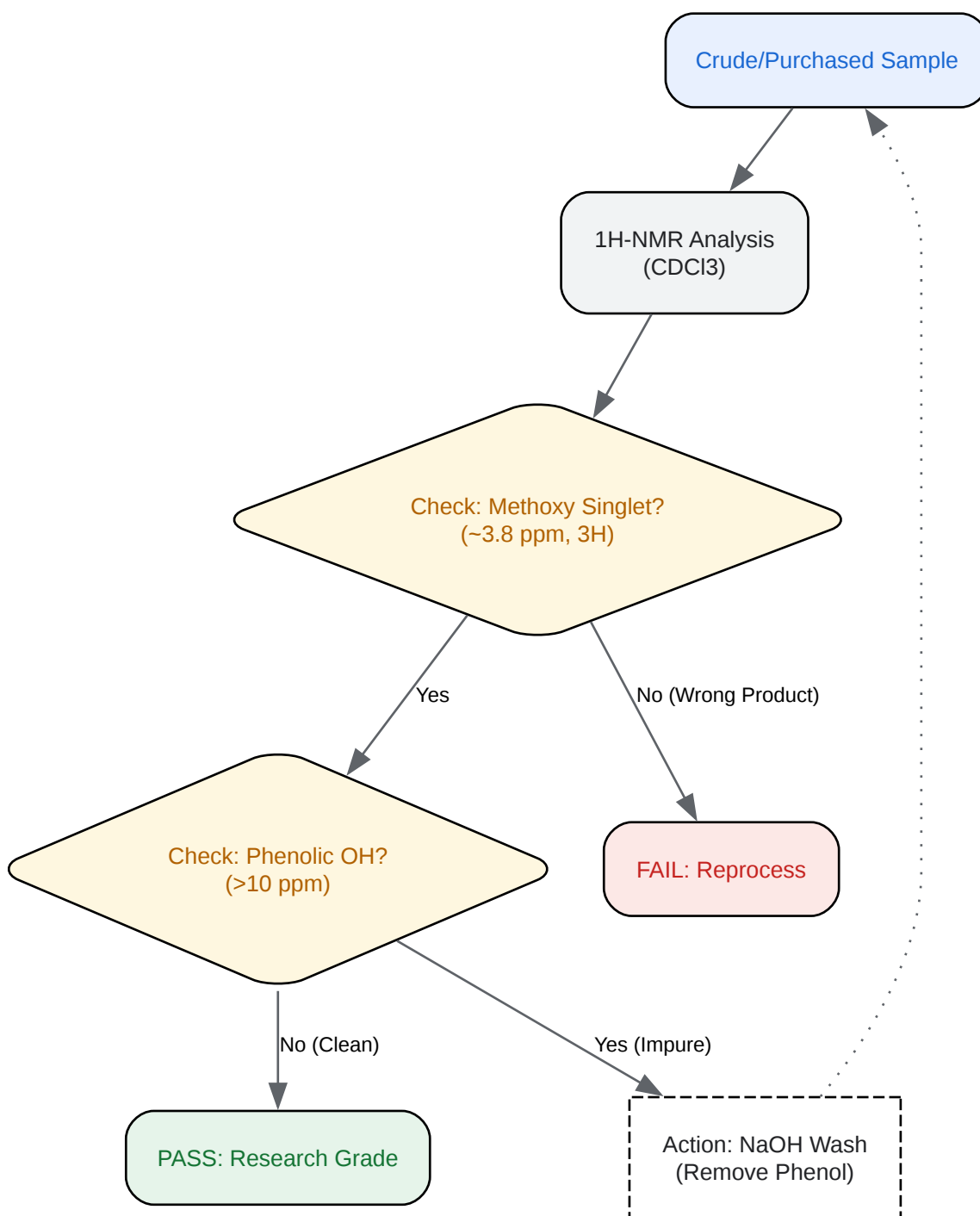
FeCl<sub>3</sub> (violet); the product will not.

- Workup:
  - Cool to room temperature.
  - Filter off the inorganic salts (K<sub>2</sub>CO<sub>3</sub>/KI).
  - Concentrate the filtrate under reduced pressure.
  - Redissolve residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and Brine.
  - Dry over MgSO<sub>4</sub> and concentrate.
- Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation or silica flash chromatography.

## Quality Assurance: Self-Validating System

To ensure "Research Grade" integrity (>98%), the synthesized or purchased compound must undergo the following QC workflow.

## QC Decision Logic



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Figure 2: Quality Control Logic Flow. The absence of the phenolic proton is the critical purity indicator.

## Analytical Specifications

- <sup>1</sup>H NMR (CDCl<sub>3</sub>, 400 MHz):
  - δ 2.30, 2.35: Two singlets (3H each) corresponding to Ar-CH<sub>3</sub> at positions 3 and 5.
  - δ 2.60: Singlet (3H) for Acetyl CH<sub>3</sub>.
  - δ 3.75–3.85: Distinct singlet (3H) for O-CH<sub>3</sub>. Note: This peak confirms successful methylation.[1]
  - δ 7.0–7.5: Aromatic protons (2H).
- Critical Impurity Marker: Any broad singlet >10 ppm indicates unreacted starting material (Phenol).

## Handling & Safety Profile

- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Methoxy-acetophenones can be light-sensitive over long periods.[1]
- Hazards:
  - H302: Harmful if swallowed.
  - H315/H319: Causes skin and serious eye irritation.
  - Precursor Note: Methyl Iodide is a known carcinogen; use appropriate PPE and containment.

## References

- Sigma-Aldrich.Product Detail: **3,5-Dimethyl-2-methoxyacetophenone** (CAS 55169-98-7). [1] Retrieved from
- ChemicalBook.2'-Hydroxy-3',5'-dimethylacetophenone (CAS 1198-66-9) Suppliers and Properties. Retrieved from
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- Dhondge, A. P., et al. (2012).[2] Synthesis of 2'-Methoxyacetophenone via Methylation.[1] Tetrahedron: Asymmetry, 23(10), 723-733.[2] (Protocol adapted for dimethyl analog).

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## Sources

- 1. 31949-21-0|2-Bromo-1-(2-methoxyphenyl)ethanone|BLD Pharm [[bldpharm.com](http://bldpharm.com)]
- 2. 2'-Methoxyacetophenone synthesis - chemicalbook [[chemicalbook.com](http://chemicalbook.com)]
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